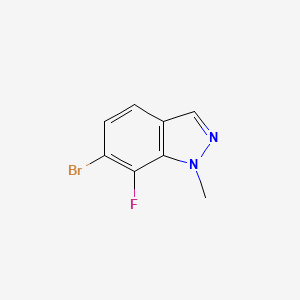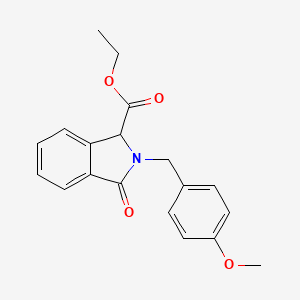
Stannous palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannous palmitate, also known as tin(II) palmitate or stannous hexadecanoate, is a chemical compound with the formula C32H62O4Sn. It is a tin-based organometallic compound where tin is in the +2 oxidation state. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannous palmitate can be synthesized through the reaction of stannous chloride (SnCl2) with palmitic acid (C16H32O2). The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
SnCl2+2C16H32O2→Sn(C16H31O2)2+2HCl
Industrial Production Methods
Industrial production of this compound often involves the same reaction but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions are optimized to ensure maximum yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Stannous palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to stannic palmitate (tin(IV) palmitate) in the presence of strong oxidizing agents.
Reduction: It can act as a reducing agent, reducing other compounds while itself being oxidized to stannic compounds.
Substitution: It can participate in substitution reactions where the palmitate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products Formed
Oxidation: Stannic palmitate (Sn(C16H31O2)4).
Reduction: Tin metal (Sn) or stannous oxide (SnO).
Substitution: New organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Stannous palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of stannous palmitate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Stannous stearate (tin(II) stearate): Similar in structure but with stearic acid instead of palmitic acid.
Stannous oleate (tin(II) oleate): Contains oleic acid as the ligand.
Stannous acetate (tin(II) acetate): Uses acetic acid as the ligand.
Uniqueness
Stannous palmitate is unique due to its specific fatty acid ligand, which imparts distinct physical and chemical properties. Its long hydrocarbon chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments.
Propiedades
Fórmula molecular |
C16H32O2Sn |
|---|---|
Peso molecular |
375.1 g/mol |
InChI |
InChI=1S/C16H32O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |
Clave InChI |
QZLKVQRFTHKQKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O.[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate](/img/structure/B12339693.png)
![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)

![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)
